3-[(3-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine
Description
Molecular Structural Characteristics
The core structural framework of 3-[(3-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine is built upon a saturated four-membered heterocyclic azetidine ring containing one nitrogen atom. This azetidine core represents one of the smallest stable nitrogen-containing ring systems, characterized by significant ring strain due to the deviation from ideal tetrahedral bond angles. The four-membered ring adopts a puckered conformation to minimize torsional strain, with the nitrogen atom typically serving as the apex of this puckering.
The substituent distribution pattern reveals two distinct aromatic moieties attached to the azetidine core through different linkage mechanisms. At the 3-position of the azetidine ring, a 3-fluorophenylmethyl group is attached via a methylene bridge, creating a benzyl-type substitution pattern. This arrangement places the fluorinated aromatic ring at a distance that allows for conformational flexibility while maintaining electronic communication through the methylene linker. The fluorine atom occupies the meta position on the phenyl ring, which significantly influences the electronic properties compared to ortho or para substitution patterns.
The nitrogen atom of the azetidine ring bears a 4-methylbenzenesulfonyl substituent, commonly referred to as a tosyl group. This sulfonyl linkage creates a direct connection between the nitrogen atom and the aromatic system, establishing a pathway for electronic interaction. The 4-methylbenzenesulfonyl group features a para-methyl substitution on the benzene ring, which provides mild electron-donating character to partially offset the strong electron-withdrawing nature of the sulfonyl functionality.
Stereochemical considerations reveal that the compound possesses one stereogenic center at the 3-position of the azetidine ring where the fluorophenylmethyl group is attached. This asymmetric carbon center can exist in either R or S configuration, leading to the potential for enantiomeric forms. The spatial arrangement of substituents around this center is influenced by the conformational preferences of the four-membered ring system and the steric demands of the attached aromatic groups.
| Structural Feature | Description | Impact on Properties |
|---|---|---|
| Core Ring System | Four-membered azetidine | High ring strain, puckered conformation |
| 3-Position Substituent | 3-Fluorophenylmethyl | Introduces stereogenic center, moderate electron withdrawal |
| Nitrogen Substituent | 4-Methylbenzenesulfonyl | Strong electron withdrawal, conformational restriction |
| Fluorine Position | Meta to methylene linkage | Moderate electronic effect, minimal steric hindrance |
| Methyl Position | Para to sulfonyl linkage | Mild electron donation, reduced sulfonyl withdrawing effect |
Isomer Possibility Assessment
The structural framework of 3-[(3-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine presents several avenues for isomerism, primarily centered around the positional arrangements of substituents on the aromatic rings. The most significant isomeric variations arise from alternative positioning of the fluorine atom on the phenyl ring and the methyl group on the benzenesulfonyl moiety.
Regarding the fluorophenyl component, the current meta-fluorine substitution pattern can be compared with potential ortho and para isomers. The ortho-fluorine isomer, represented by compounds such as 3-[(2-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine, exhibits different electronic and steric properties due to the proximity of the fluorine atom to the methylene linkage. This positioning creates additional steric interactions and alters the electronic distribution through the aromatic system. In contrast, a para-fluorine arrangement would place the halogen atom in direct conjugation with the methylene carbon, potentially enhancing electron-withdrawing effects through resonance mechanisms.
The benzenesulfonyl portion of the molecule also presents isomeric possibilities through alternative methyl group positioning. While the current structure features para-methyl substitution, meta and ortho arrangements would significantly alter the electronic properties of the sulfonyl group. Para-substitution provides optimal electron donation to counteract the electron-withdrawing sulfonyl functionality, whereas meta-substitution would reduce this compensating effect. Ortho-substitution would introduce additional steric constraints around the sulfonyl group, potentially affecting the conformation and reactivity of the entire molecule.
Comparison with related compounds in the literature reveals that fluorine positioning dramatically influences both chemical reactivity and biological activity. Studies of azetidine derivatives with varying halogen substitution patterns demonstrate that electron-withdrawing groups in different positions create distinct electronic environments. The meta-fluorine arrangement in the target compound represents a balanced approach, providing moderate electron withdrawal without the extreme effects observed with para-substitution or the steric complications of ortho-positioning.
Constitutional isomers involving different connectivity patterns represent another category of structural variation. Alternative linkage of the fluorophenyl group to different positions on the azetidine ring would create regioisomers with substantially different properties. Similarly, attachment of the sulfonyl group to carbon rather than nitrogen atoms would generate entirely different compound classes with distinct chemical behaviors.
| Isomer Type | Substitution Pattern | Electronic Effect | Steric Impact |
|---|---|---|---|
| Current Structure | 3-Fluoro, 4-Methyl | Moderate withdrawal, mild donation | Minimal steric hindrance |
| Ortho-Fluoro Variant | 2-Fluoro, 4-Methyl | Enhanced withdrawal, proximity effects | Increased steric interaction |
| Para-Fluoro Alternative | 4-Fluoro, 4-Methyl | Maximized withdrawal through resonance | Minimal steric change |
| Meta-Methyl Variant | 3-Fluoro, 3-Methyl | Moderate withdrawal, reduced donation | Similar steric profile |
Electron Distribution and Conjugation Effect Studies
The electronic structure of 3-[(3-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine is characterized by complex interactions between multiple aromatic systems and electron-withdrawing substituents. The sulfonyl group functions as a powerful electron-accepting center, drawing electron density from both the nitrogen atom and the attached aromatic ring through inductive and resonance mechanisms. This electron withdrawal significantly affects the basicity of the azetidine nitrogen and influences the overall reactivity profile of the heterocyclic system.
The 4-methylbenzenesulfonyl moiety demonstrates characteristic behavior of aromatic sulfonyl compounds, where the sulfur atom adopts a formal oxidation state of +6 and bears partial positive charge. The attached benzene ring participates in electron delocalization through its pi-electron system, while the para-methyl group provides modest electron donation to partially offset the strong withdrawing effect of the sulfonyl functionality. This electronic balance creates a system where the sulfonyl group remains strongly electron-withdrawing but with reduced intensity compared to unsubstituted benzenesulfonyl derivatives.
The fluorophenyl component contributes additional complexity to the electronic distribution through the presence of the highly electronegative fluorine atom. Positioned at the meta location relative to the methylene linkage, the fluorine atom exerts its influence primarily through inductive effects rather than direct resonance interaction. This meta-positioning creates a moderate electron-withdrawing environment that influences the electron density at the benzylic carbon and, by extension, affects the conformational preferences and reactivity of the entire substituent.
Resonance interactions within the molecule occur primarily within individual aromatic rings rather than across the aliphatic linkages. The benzenesulfonyl system exhibits extensive delocalization between the sulfur atom and the aromatic pi-electrons, while the fluorophenyl ring maintains its own internal conjugation. The methylene bridge effectively isolates these two aromatic systems electronically, preventing direct conjugation between the fluorophenyl and sulfonyl aromatic rings.
The azetidine ring system itself demonstrates limited participation in extended conjugation due to its saturated nature. However, the nitrogen atom serves as a crucial electronic node, experiencing strong electron withdrawal from the sulfonyl group while simultaneously influencing the conformation and reactivity of the attached fluorophenylmethyl substituent. This electronic environment significantly reduces the electron density at nitrogen compared to unsubstituted azetidines, affecting both the basicity and nucleophilicity of the heterocyclic system.
Computational studies of related sulfonyl-substituted heterocycles suggest that the combination of electron-withdrawing groups creates synergistic effects on molecular properties. The presence of both fluorine and sulfonyl functionalities in the same molecule generates a strongly electron-deficient environment that influences intermolecular interactions, solubility characteristics, and potential biological activity. These electronic effects also impact the conformational preferences of the molecule, favoring arrangements that minimize unfavorable electrostatic interactions while maximizing stabilizing dipolar interactions.
| Electronic Feature | Contributing Groups | Effect Magnitude | Mechanistic Pathway |
|---|---|---|---|
| Nitrogen Electron Density | Sulfonyl withdrawal | Strong depletion | Inductive and resonance |
| Aromatic Conjugation | Benzenesulfonyl system | Extensive delocalization | Pi-electron resonance |
| Fluorine Influence | Meta-fluorophenyl | Moderate withdrawal | Primarily inductive |
| Methyl Compensation | Para-methyl group | Mild electron donation | Hyperconjugation and induction |
| Overall Polarity | Combined substituent effects | Enhanced dipole moment | Cumulative electronic effects |
Properties
IUPAC Name |
3-[(3-fluorophenyl)methyl]-1-(4-methylphenyl)sulfonylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c1-13-5-7-17(8-6-13)22(20,21)19-11-15(12-19)9-14-3-2-4-16(18)10-14/h2-8,10,15H,9,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVJOAOOCVOURE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)CC3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(3-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy in various disease models, and related research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following components:
- Azetidine ring : A four-membered nitrogen-containing heterocycle.
- Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.
- Methylbenzenesulfonyl moiety : Known for its ability to interact with various biological targets.
Molecular Formula : C16H18FNO2S
Molecular Weight : 305.38 g/mol
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cancer progression. For instance, it has shown promise in inhibiting the growth of certain cancer cell lines in vitro.
- Anti-inflammatory Effects : The sulfonamide component is known for its anti-inflammatory properties. Studies have indicated that the compound can reduce inflammation markers in cellular models.
- Neuroprotective Potential : Some research suggests that the compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases.
The exact mechanisms by which 3-[(3-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine exerts its effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : The fluorophenyl group could enhance binding to certain receptors, affecting downstream signaling cascades.
- Cell Cycle Arrest : Evidence suggests that the compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Table 1: Summary of Research Findings
Case Study 1: Antitumor Efficacy
In a study conducted on breast cancer cell lines, 3-[(3-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine was found to significantly reduce cell viability compared to controls. The mechanism involved apoptosis induction and inhibition of the Akt/mTOR signaling pathway, suggesting a potential therapeutic role in breast cancer treatment.
Case Study 2: Anti-inflammatory Effects
A pilot study assessed the compound's effect on inflammation in a murine model of arthritis. Results showed a marked decrease in joint swelling and inflammatory cytokines, indicating its potential use as an anti-inflammatory agent.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds featuring azetidine structures, including 3-[(3-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine, may exhibit significant anticancer properties. The azetidine scaffold is known for its ability to interact with biological targets involved in cancer progression. For instance, studies have shown that modifications of azetidine can enhance the efficacy of anticancer agents by improving their binding affinity to target proteins .
Antimicrobial Properties
Another promising application is in the development of antimicrobial agents. The sulfonamide group present in the compound is known for its antibacterial properties. Research has demonstrated that derivatives of sulfonamides can inhibit bacterial growth, making them suitable candidates for further development as antibiotics .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of 3-[(3-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine is crucial for optimizing its pharmacological properties. The introduction of fluorine atoms, as seen in this compound, often enhances metabolic stability and bioavailability. Studies have shown that fluorinated analogs frequently exhibit improved potency against various biological targets compared to their non-fluorinated counterparts .
Table 1: Summary of Research Findings on Azetidine Derivatives
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences and Similarities
The compound’s closest analogs differ in the position of halogenation on the benzyl group or the type of halogen (F vs. Cl). Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Impact of Substituent Position and Halogen Type
- 3-Fluorophenyl vs. Chlorine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but reduce metabolic stability relative to fluorine .
3-Fluorophenyl vs. 2-Fluorophenyl ():
Ortho-substitution (2-F) introduces steric hindrance near the azetidine core, which could disrupt binding to planar active sites (e.g., enzyme pockets). In contrast, the meta (3-F) position balances steric and electronic effects, favoring interactions with aromatic residues in receptors like CB1 .Bis(4-Fluorophenyl) Analogs ():
Compound 32c, with dual para-fluorophenyl groups, exhibits higher steric bulk and likely stronger CB1 affinity due to increased van der Waals interactions. However, this may compromise solubility, necessitating salt formation (e.g., oxalate) for practical use .
Research Implications and Limitations
- Pharmacological Potential: Fluorinated azetidines are prioritized in CNS drug discovery due to fluorine’s ability to enhance bioavailability and blood-brain barrier penetration. The 3-fluoro substitution may offer a balance between potency and safety, as seen in related scaffolds (e.g., ’s 3-fluorophenylmethyl-containing patent compound) .
- Data Gaps: Direct biological data (e.g., IC50, logP) for the target compound is absent in the provided evidence. Future studies should prioritize assays comparing its CB1/COX affinity with analogs in Table 1.
Preparation Methods
General Synthetic Approaches to Azetidine Derivatives
Azetidines, four-membered nitrogen heterocycles, are commonly synthesized by:
- Cyclization of amino alcohols or amino halides
- Ring closure via nucleophilic substitution on halogenated precursors (e.g., epichlorohydrin)
- Transition-metal catalyzed cycloadditions or ring expansions
- Reductive amination and alkylation steps for substitution on the azetidine ring or nitrogen
For 3-substituted azetidines, especially bearing arylmethyl groups such as 3-fluorophenylmethyl, the synthetic challenge lies in regio- and stereoselective installation of the substituent at the 3-position and selective N-protection.
Preparation of 3-[(3-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine
Starting Materials and Key Intermediates
- 3-Fluorobenzyl derivatives : Typically introduced via nucleophilic substitution or alkylation.
- Azetidine ring precursors : Can be synthesized from amino derivatives and halohydrins like epichlorohydrin or epibromohydrin in inert solvents, as described in patent literature.
- N-tosylation : Introduction of the 4-methylbenzenesulfonyl group onto the nitrogen is usually performed by reaction with p-toluenesulfonyl chloride under basic conditions.
Representative Synthetic Route
A representative synthetic route involves the following steps:
Formation of 3-(3-fluorobenzyl)azetidine core
- Starting from an amino derivative, reaction with epichlorohydrin or epibromohydrin yields the azetidine ring through intramolecular cyclization.
- Alternatively, reductive amination of cyclobutanone derivatives followed by ring transformations can set up azetidine frameworks with desired stereochemistry.
Introduction of the 3-(3-fluorophenyl)methyl substituent
- Alkylation of the azetidine ring at the 3-position with 3-fluorobenzyl halides or via nucleophilic substitution reactions.
- This step requires careful control to avoid over-alkylation or side reactions.
Catalytic and Reaction Conditions
- Solvents : Dichloromethane (DCM) is preferred for many azetidine syntheses due to its inertness and ability to dissolve reagents well.
- Catalysts : Copper(I) catalysts with chiral ligands have been employed for related azetidine ring constructions via cycloaddition routes, providing high yields and enantioselectivities.
- Temperature : Reactions are often conducted at room temperature to avoid decomposition or side reactions such as electroreversion.
- Reaction Times : Depending on the step, reaction times vary from hours to days (e.g., 24-72 hours for cycloadditions or hydrogenations).
Research Findings and Data Summary
- Copper(I)-catalyzed cycloaddition methods produce azetidines with chiral centers and high yields but moderate enantioselectivity (up to 82% yield, 75% ee).
- Hydrogenation and reductive amination steps can provide cis-selective stereochemistry in azetidines, crucial for biological activity.
- Scale-up processes have been demonstrated for fluorophenyl-containing intermediates, indicating industrial feasibility.
Mechanistic Insights
- The copper(I)-catalyzed [3+1] cycloaddition involves formation of a metallo-enolcarbene intermediate, which reacts with an imido-sulfur ylide to form the azetine intermediate, subsequently converted to azetidine derivatives.
- The tosyl group serves as a good leaving group in cyclization steps and stabilizes the nitrogen during substitution reactions.
- Selectivity in fluorinated azetidines may be affected by the electronic effects of the fluorine substituent, influencing diastereoselectivity.
Summary Table of Preparation Methods
| Method Type | Key Features | Advantages | Limitations |
|---|---|---|---|
| Intramolecular cyclization | Amino derivative + epichlorohydrin | Straightforward, good yields | Requires pure starting materials |
| Copper(I)-catalyzed cycloaddition | Chiral ligand, room temp, DCM solvent | High yield, chiral control possible | Moderate enantioselectivity |
| Reductive amination + alkylation | Cis-selective reductive amination of cyclobutanone | Good stereochemical control | Multi-step, sensitive to conditions |
| N-Tosylation | p-Toluenesulfonyl chloride, base | Efficient N-protection | Requires careful control to avoid overreaction |
Q & A
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
